![molecular formula C26H28N4O2S B3954973 5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B3954973.png)
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide
Vue d'ensemble
Description
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of phthalazine derivatives Phthalazines are known for their significant biological activities and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phthalazine core: This can be achieved by reacting hydrazine with phthalic anhydride under reflux conditions to form phthalazine.
Introduction of the benzylamino group: The phthalazine core is then reacted with benzylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Sulfonamide formation: The resulting benzylamino-phthalazine intermediate is then reacted with tert-butyl-2-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the phthalazine ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phthalazine derivatives or sulfonamides.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with active sites of enzymes, while the phthalazine core can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azelastine: An antihistamine with a similar phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor inhibitor.
Hydralazine: An antihypertensive agent.
Uniqueness
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and the tert-butyl-2-methylbenzenesulfonamide moiety enhances its potential for diverse applications compared to other phthalazine derivatives.
Propriétés
IUPAC Name |
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18-14-15-20(16-23(18)33(31,32)30-26(2,3)4)24-21-12-8-9-13-22(21)25(29-28-24)27-17-19-10-6-5-7-11-19/h5-16,30H,17H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQNZMPVGGAOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)
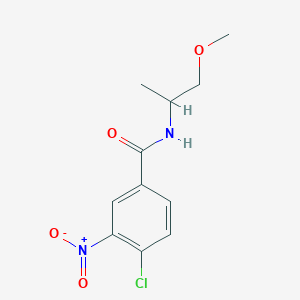
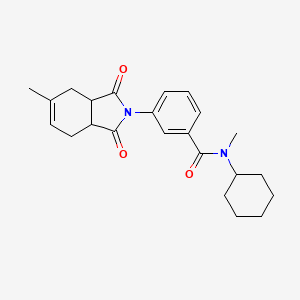
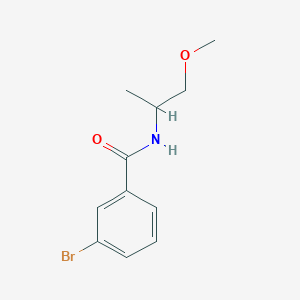


![N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B3954925.png)
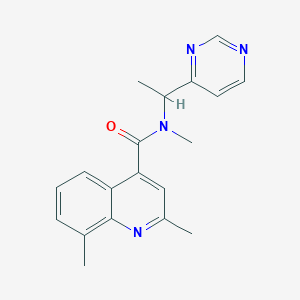
![(5E)-3-ethyl-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3954930.png)

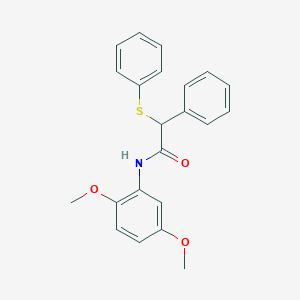
![2-methyl-3-nitro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B3954963.png)
![methyl (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate](/img/structure/B3954969.png)
acetic acid](/img/structure/B3954976.png)
